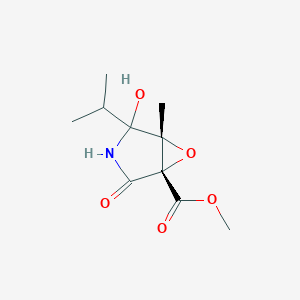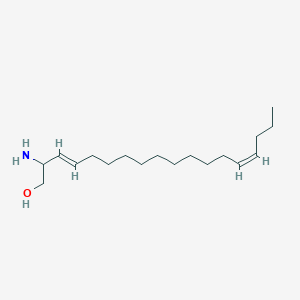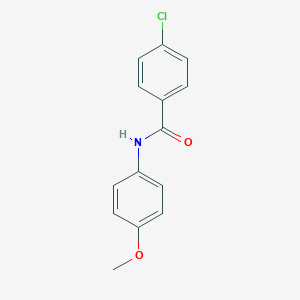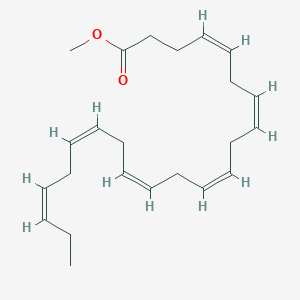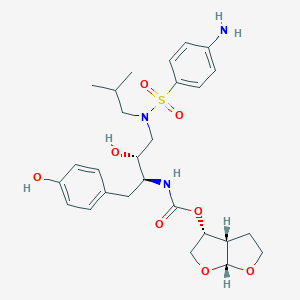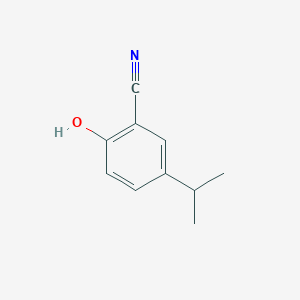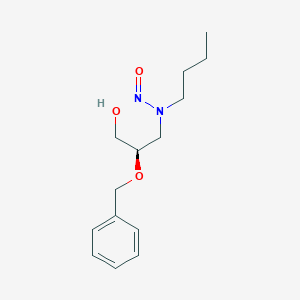
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, commonly known as JNJ-7925476, is a synthetic compound that belongs to the class of nitrosamines. It is a potent and selective antagonist of the histamine H4 receptor, which is a G protein-coupled receptor (GPCR) that is primarily expressed on immune cells. The histamine H4 receptor has been implicated in various inflammatory and autoimmune diseases, making it a potential target for drug development.
Wirkmechanismus
JNJ-7925476 acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. The histamine H4 receptor is a (R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine that is coupled to Gαi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels. Activation of the histamine H4 receptor has been shown to promote chemotaxis, degranulation, and cytokine production in immune cells. By blocking the histamine H4 receptor, JNJ-7925476 can inhibit these pro-inflammatory responses and reduce inflammation.
Biochemische Und Physiologische Effekte
JNJ-7925476 has been shown to inhibit histamine-induced chemotaxis and calcium mobilization in human eosinophils and mast cells, respectively. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13, in human T cells. In animal models of asthma and allergic rhinitis, JNJ-7925476 has been shown to reduce airway hyperresponsiveness, eosinophil infiltration, and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
JNJ-7925476 is a potent and selective antagonist of the histamine H4 receptor, which makes it a valuable tool for studying the role of the histamine H4 receptor in immune cell function and inflammation. However, its potency and selectivity may also limit its use in certain experimental settings. For example, JNJ-7925476 may not be effective in blocking the histamine H4 receptor in species other than humans and rodents. Additionally, its long half-life and slow dissociation kinetics may complicate the interpretation of certain experiments.
Zukünftige Richtungen
There are several potential future directions for the development and use of JNJ-7925476. One direction is the exploration of its therapeutic potential in other inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Another direction is the investigation of its mechanism of action and its interaction with other signaling pathways in immune cells. Additionally, the development of more potent and selective histamine H4 receptor antagonists may improve the efficacy and specificity of JNJ-7925476 and other compounds in this class.
Synthesemethoden
JNJ-7925476 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group, followed by the nitrosation of the amine group, and then the removal of the protecting group to yield the final product. The synthesis has been optimized to produce JNJ-7925476 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. The histamine H4 receptor has been shown to play a crucial role in the regulation of immune cell function, including the recruitment and activation of eosinophils, mast cells, and T cells. By blocking the histamine H4 receptor, JNJ-7925476 has the potential to modulate the immune response and reduce inflammation.
Eigenschaften
CAS-Nummer |
153859-79-1 |
|---|---|
Produktname |
(R)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-butyl-N-[(2R)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
XYWVCWLMHPTNBV-CQSZACIVSA-N |
Isomerische SMILES |
CCCCN(C[C@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Kanonische SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



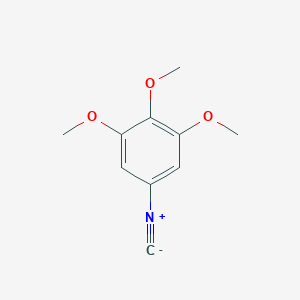
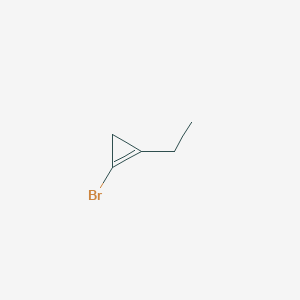
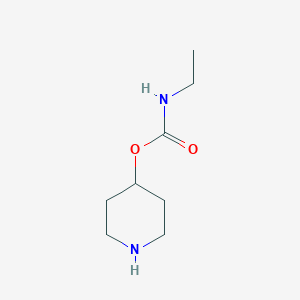
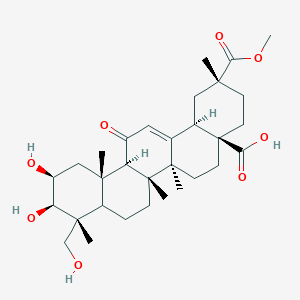
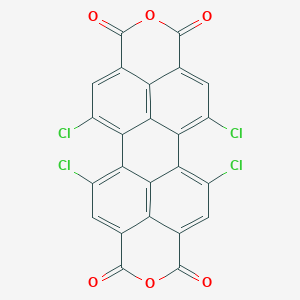
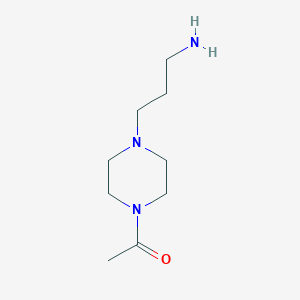
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
